

Application Notes and Protocols: ZT-1a as a Neuroprotective Agent

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B10828095

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Introduction

ZT-1a is a novel, potent, and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[1][2] It has demonstrated significant neuroprotective effects in preclinical models of neurological disorders associated with impaired ionic homeostasis, such as ischemic stroke and hydrocephalus.[1][3][4] **ZT-1a** modulates the activity of cation-Cl-cotransporters (CCCs), playing a crucial role in regulating cell volume and reducing cerebral edema.[1][3]

Important Note: The following application notes and protocols are based on preclinical studies of **ZT-1a** as a monotherapy. To date, there is no publicly available scientific literature or clinical trial data on the use of **ZT-1a** in combination with other neuroprotective agents. The information presented herein is intended to serve as a guide for research and development of **ZT-1a** as a potential neuroprotective therapeutic.

Mechanism of Action

ZT-1a exerts its neuroprotective effects by targeting the WNK-SPAK/OSR1 signaling pathway, which is a master regulator of CCCs.[2][5] In pathological conditions such as ischemic stroke, this pathway is upregulated, leading to increased phosphorylation and activation of the Na-K-Cl cotransporter 1 (NKCC1) and inhibitory phosphorylation of the K-Cl cotransporters (KCCs).[1]

[6] This dysregulation results in an influx of ions and water into neurons, causing cytotoxic edema and subsequent cell death.[2][5]

ZT-1a specifically inhibits SPAK kinase, thereby decreasing the phosphorylation of NKCC1 and KCCs.[1][2] This dual action inhibits Na⁺, K⁺, and Cl⁻ influx through NKCC1 and promotes K⁺ and Cl⁻ efflux through KCCs, ultimately restoring ionic homeostasis, reducing cerebral edema, and protecting brain tissue from ischemic damage.[1][4]

Data Presentation

Table 1: In Vivo Efficacy of ZT-1a in a Mouse Model of Ischemic Stroke

Parameter	Vehicle Control	ZT-1a Treatment	Percentage Improvement	Reference
Infarct Volume				
Infarct Volume Reduction	N/A	52.0% reduction	52.0%	[6]
Neurological Deficit				
Improved Neurological Function	Baseline deficits	Significantly lower deficits at days 3-7	Not specified	[7]
Brain Lesion Volume (T2WI)	Baseline lesion	Most effective in reducing volume	Not specified	[7]
Neuronal Preservation (NeuN+)	Baseline loss	Most effective in preserving neurons	Not specified	[7]

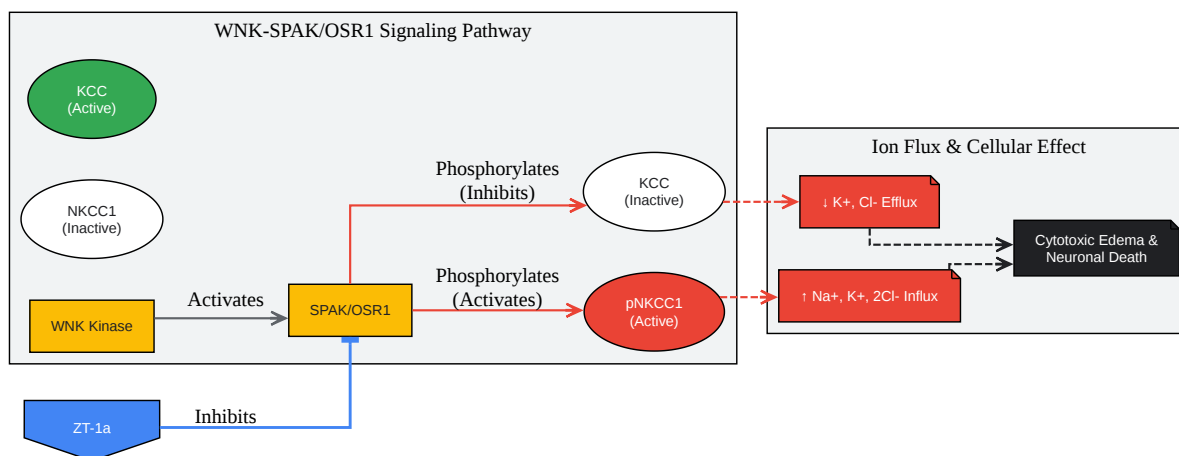
Table 2: Efficacy of ZT-1a and its Derivatives in Ischemic Stroke Mouse Model

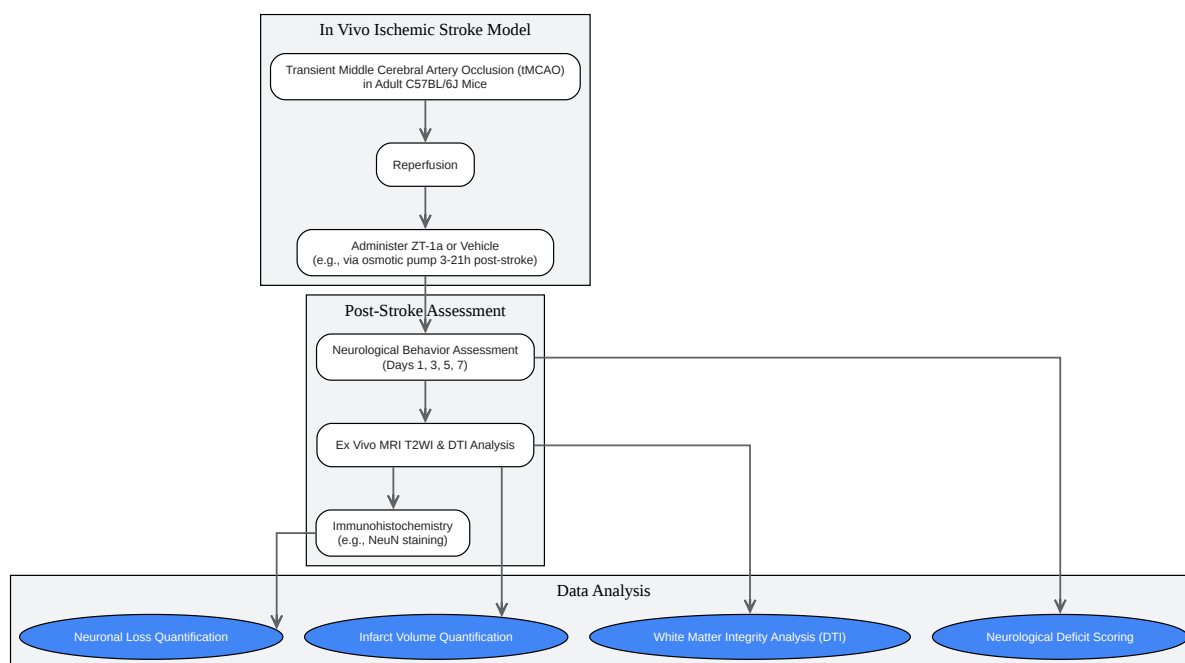
Compound	Infarct Volume Reduction (%)	Reference
ZT-1a	52.0%	[6]
ZT-1c	38.1%	[6]
ZT-1d	39.4%	[6]
ZT-1g	Not significant	[6]
ZT-1h	Not significant	[6]

Table 3: Effect of ZT-1a on SPAK-CCC Signaling in Ischemic Mouse Brain

Phosphorylated Protein	Treatment	Change in Phosphorylation	Reference
pSPAK/pOSR1	ZT-1a (5 mg/kg)	Decreased	[8]
pKCC3	ZT-1a (5 mg/kg)	Decreased	[8]
pNKCC1	ZT-1a (5 mg/kg)	Decreased	[8]

Mandatory Visualization





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